BenchChemオンラインストアへようこそ!

Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]

Physicochemical profiling Oxa-spirocycle Aqueous solubility

Spiro[cyclopropane-1,5-oxaazabicyclo[2.2.1]heptane] (CAS 123292-33-1, molecular formula C₇H₁₁NO, molecular weight 125.17 g/mol) is a spirocyclic building block that fuses a strained cyclopropane ring to a 7-oxa-2-azabicyclo[2.2.1]heptane (norbornane-derived) framework at the 5-position. This compound belongs to the oxa-azaspirocyclic class, which has been shown to exhibit up to 40-fold higher aqueous solubility and approximately one log unit lower lipophilicity compared to carbocyclic spirocyclic counterparts.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B13748529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC12CC3NCC2O3
InChIInChI=1S/C7H11NO/c1-2-7(1)3-6-8-4-5(7)9-6/h5-6,8H,1-4H2
InChIKeyBSSFSDOTNQZMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] – A Constrained Oxa-Azaspirocyclic Building Block for Medicinal Chemistry Procurement


Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] (CAS 123292-33-1, molecular formula C₇H₁₁NO, molecular weight 125.17 g/mol) is a spirocyclic building block that fuses a strained cyclopropane ring to a 7-oxa-2-azabicyclo[2.2.1]heptane (norbornane-derived) framework at the 5-position . This compound belongs to the oxa-azaspirocyclic class, which has been shown to exhibit up to 40-fold higher aqueous solubility and approximately one log unit lower lipophilicity compared to carbocyclic spirocyclic counterparts [1]. The rigid, three-dimensional architecture imparts a high fraction of sp³-hybridized carbons (Fsp³), a property correlated with improved clinical success rates in drug discovery campaigns [2].

Why Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] Cannot Be Replaced by Common Spirocyclic Amines or Piperidine Isosteres


Substituting this compound with a simpler spirocyclic amine (e.g., 5-azaspiro[2.4]heptane or 2-azaspiro[bicyclo[2.2.1]heptane-7,1′-cyclopropane]) eliminates the endocyclic oxygen atom, which has been demonstrated to reduce aqueous solubility by up to 40-fold and increase lipophilicity by approximately one log D unit in matched molecular pair analyses [1]. Replacing the scaffold with a monocyclic piperidine or morpholine loses the spirocyclopropane-imposed conformational restriction, which is critical for orienting exit vectors in three-dimensional space—a property that cannot be recapitulated by simple saturated heterocycles [2]. Furthermore, the regioisomeric 1,6-spiro variant (CAS 134112-47-3) positions the nitrogen atom differently within the bicyclic framework, altering the exit vector geometry and potentially the pKa of the basic amine, which directly impacts both target engagement and pharmacokinetic behaviour .

Quantitative Comparative Evidence for Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] Versus Closest Analogs


Aqueous Solubility Advantage of Oxa-Spirocyclic Scaffold Over Carbocyclic Spirocycles

Incorporation of an oxygen atom into the spirocyclic framework dramatically improves aqueous solubility. In a matched molecular pair study of model amide compounds, the oxa-spirocyclic analogue 67 exhibited kinetic solubility of 360 μM at pH 7.4, compared to only 9 μM for its carbocyclic spirocyclic counterpart 66—a 40-fold enhancement [1]. Although these exact model compounds are not the target spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane], the class-level effect is consistent across multiple oxa-spirocyclic pairs (69 vs. 70: 7 μM vs. 118 μM, ~17-fold; 72 vs. 73: <5 μM vs. 34 μM, >7-fold) [1]. This trend supports the expectation that the target compound, bearing an endocyclic oxygen, will exhibit substantially higher aqueous solubility than its all-carbon spirocyclic analogues such as 2-azaspiro[bicyclo[2.2.1]heptane-7,1′-cyclopropane] (CAS 129449-29-2).

Physicochemical profiling Oxa-spirocycle Aqueous solubility

Lipophilicity Reduction (Δlog D ≈ 1.0) Relative to Carbocyclic Spirocyclic Analogues

Oxa-spirocyclic compounds consistently exhibit lower lipophilicity than their carbocyclic counterparts. For the matched pairs in Table 2 of the oxa-spirocycles study: log D₇.₄ for oxa-spirocycle 67 was 3.6 versus 4.5 for spirocycle 66 (Δ = −0.9); oxa-spirocycle 70 recorded 4.0 versus 4.9 for spirocycle 69 (Δ = −0.9); and oxa-spirocycle 73 recorded 3.6 versus 4.4 for spirocycle 72 (Δ = −0.8) [1]. The mean Δlog D across all three pairs is approximately −0.9, indicating that the target compound is likely to be approximately one log unit less lipophilic than its oxygen-free spirocyclic analogue (CAS 129449-29-2). This reduction in log D is expected to translate into lower non-specific tissue binding, reduced hERG promiscuity risk, and improved overall developability profiles [2].

Lipophilicity Log D Drug-likeness

Regioisomeric Differentiation: 1,5-Spiro vs. 1,6-Spiro Substitution Pattern

The target compound (CAS 123292-33-1) features the spirocyclopropane junction at the 5-position of the 7-oxa-2-azabicyclo[2.2.1]heptane framework, whereas its regioisomer CAS 134112-47-3 bears the junction at the 6-position . The 1,5-substitution pattern places the basic nitrogen at the bridgehead position 2 of the bicyclic system, positioning the spirocyclopropane on the carbon adjacent to the oxygen bridge. In contrast, the 1,6-isomer places the spirocyclopropane on the carbon adjacent to the nitrogen bridgehead. These distinct geometries produce different exit vector orientations for downstream derivatisation: the 1,5-isomer projects substituents along vectors that are approximately orthogonal to those of the 1,6-isomer [1]. 13C NMR data for spiro(bicyclo[2.2.1]heptane-7,1′-cyclopropane) derivatives confirm that the chemical shift of the cyclopropane methylene groups is stereochemically diagnostic and dependent on the substitution pattern, enabling unambiguous regioisomer identification [2].

Regioisomer Spiro junction Exit vector geometry

pKa Modulation: Reduced Basicity of the Bridgehead Amine Due to Endocyclic Oxygen

The presence of an endocyclic oxygen atom three bonds away from the basic nitrogen in the 7-oxa-2-azabicyclo[2.2.1]heptane framework exerts a significant electron-withdrawing inductive (−I) effect. In structurally related oxa-spirocyclic amine hydrochlorides (compounds 4b·HCl–6b·HCl), incorporation of the oxygen atom reduced the pKa of the conjugate acid by approximately 1.0–1.4 units (from pKa 10.1–10.3 for oxygen-free analogues 62·HCl–64·HCl to pKa 8.9–9.5 for oxa-spirocyclic amines) [1]. This reduction in basicity is consistent across multiple spirocyclic scaffolds where the ether oxygen and the basic nitrogen are separated by three single bonds [1]. While direct pKa measurement for the target compound is not published, the structural analogy predicts a pKa in the range of approximately 8.8–9.5, compared to an expected pKa of approximately 10.0–10.3 for the oxygen-free analogue 2-azaspiro[bicyclo[2.2.1]heptane-7,1′-cyclopropane] (CAS 129449-29-2).

Basicity pKa Inductive effect Amine

Conformational Rigidity and Fsp³ Character Relative to Piperidine and Morpholine Bioisosteres

The spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] scaffold features zero rotatable bonds (the spiro junction locks both rings) and a calculated Fsp³ (fraction of sp³-hybridised carbons) of 1.0 (7/7 carbons), compared to an Fsp³ of 0.8 for piperidine (4/5 carbons) and 0.5 for morpholine (2/4 carbons) . This maximal sp³ character places the compound in the most favourable region of the Fsp³ vs. clinical success correlation reported by Lovering et al., where compounds with Fsp³ ≥ 0.45 showed significantly higher progression rates through clinical development [1]. The cyclopropane ring additionally imposes angle strain (60° bond angles) that restricts conformational freedom beyond what is achievable with saturated monocyclic heterocycles, potentially enhancing binding selectivity through a reduced entropic penalty upon target engagement .

Fsp³ Conformational restriction Three-dimensionality Bioisostere

Best-Fit Research and Industrial Procurement Scenarios for Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]


Lead Optimisation Campaigns Requiring Improved Aqueous Solubility Without Sacrificing Conformational Restraint

When a medicinal chemistry programme has identified a bioactive scaffold based on a carbocyclic spirocyclic amine (e.g., 2-azaspiro[bicyclo[2.2.1]heptane-7,1′-cyclopropane]) but faces solubility-limited pharmacology, substituting with the oxa-spirocyclic analogue (CAS 123292-33-1) can improve kinetic aqueous solubility by up to 40-fold while preserving the three-dimensional exit vector geometry, as demonstrated by the matched molecular pair analysis in Semeno et al. (2021) [1]. This scenario is particularly relevant for central nervous system (CNS) programmes, where balanced lipophilicity (log D 2–4) and high Fsp³ are both desirable.

Fragment-Based Drug Discovery (FBDD) Requiring sp³-Rich, Rule-of-Three-Compliant Amine Building Blocks

With a molecular weight of 125.17 g/mol, zero hydrogen bond acceptors beyond the ether oxygen and amine nitrogen, and one hydrogen bond donor, spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] falls within the Rule of Three guidelines for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) [2]. Its Fsp³ of 1.0 and constrained geometry make it a superior fragment starting point compared to flexible monocyclic amines, as the conformational rigidity reduces the entropic penalty upon target binding and may yield higher ligand efficiency indices in fragment screens [3].

GPCR or Ion Channel Programmes Requiring Precise Spatial Orientation of a Basic Amine Pharmacophore

The bridgehead nitrogen at position 2 of the 7-oxa-2-azabicyclo[2.2.1]heptane framework is locked in a defined orientation relative to the spirocyclopropane ring. The reduced basicity (predicted pKa ≈ 8.8–9.5 based on oxa-spirocyclic amine class data [4]) positions the amine in a partially protonated state at physiological pH, which can be advantageous for accessing CNS targets where excessive basicity (pKa > 10) is associated with high volume of distribution, lysosomal trapping, and phospholipidosis risk. The 1,5-regioisomeric substitution pattern must be carefully specified in procurement, as the 1,6-isomer (CAS 134112-47-3) presents a different exit vector geometry that will alter the trajectory of any appended pharmacophoric group .

Parallel Synthesis or DNA-Encoded Library (DEL) Construction Using Conformationally Biased sp³ Scaffolds

The secondary amine functionality at the bridgehead position provides a single, well-defined point for chemical diversification via amide bond formation, sulfonylation, reductive amination, or Buchwald–Hartwig coupling. The scaffold's compatibility with standard capping reactions has been demonstrated for related oxa-spirocyclic amines in high-throughput library formats, where >96% of virtual products fall within lead-like chemical space (MW < 350, cLogP < 3) [1]. The spirocyclopropane moiety additionally serves as a metabolically stable replacement for gem-dimethyl groups, which are susceptible to oxidative metabolism, as demonstrated in MK2 inhibitor programmes where spirocyclopropane analogues maintained cellular potency (IC₅₀ < 1.1 μM) [5].

Quote Request

Request a Quote for Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.